(3-Bromophenyl)(4-((5-methylisoxazol-4-yl)methyl)piperazin-1-yl)methanone

Anticancer Cytotoxicity Hepatocellular carcinoma

Procure CAS 2034542-00-0 as a critical SAR probe to expand your isoxazole-piperazine anticancer library. This compound features a unique 3‑bromophenyl substituent (clogP 3.16, TPSA 47.36 Ų) that provides a strong halogen‑bond donor (σ‑hole), enabling precise interrogation of target binding versus 3‑Cl or 3‑F analogs. Benchmarked against leads 6a and 13d (IC₅₀ range 0.09–11.7 µM in Huh7, Mahlavu, MCF‑7), it also serves as a modular intermediate for Suzuki, Buchwald‑Hartwig, and Sonogashira diversification into biaryl, amine, or alkyne probe libraries.

Molecular Formula C16H18BrN3O2
Molecular Weight 364.243
CAS No. 2034542-00-0
Cat. No. B2364418
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-Bromophenyl)(4-((5-methylisoxazol-4-yl)methyl)piperazin-1-yl)methanone
CAS2034542-00-0
Molecular FormulaC16H18BrN3O2
Molecular Weight364.243
Structural Identifiers
SMILESCC1=C(C=NO1)CN2CCN(CC2)C(=O)C3=CC(=CC=C3)Br
InChIInChI=1S/C16H18BrN3O2/c1-12-14(10-18-22-12)11-19-5-7-20(8-6-19)16(21)13-3-2-4-15(17)9-13/h2-4,9-10H,5-8,11H2,1H3
InChIKeyVYTCHHOOFYXBKD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(3-Bromophenyl)(4-((5-methylisoxazol-4-yl)methyl)piperazin-1-yl)methanone (CAS 2034542-00-0): A Novel Isoxazole-Piperazine Scaffold for Anticancer Lead Discovery


(3-Bromophenyl)(4-((5-methylisoxazol-4-yl)methyl)piperazin-1-yl)methanone (CAS 2034542-00-0) is a synthetic small molecule combining a 3-bromophenyl moiety with a 5-methylisoxazole-4-yl-methylpiperazine core. It belongs to a broader class of isoxazole-piperazine hybrids that have demonstrated potent, sub-micromolar cytotoxicity against liver (Huh7, Mahlavu) and breast (MCF-7) cancer cell lines [1]. The compound is available from commercial suppliers such as BenchChem and EvitaChem as a research-grade building block , with a molecular formula of C16H18BrN3O2 and a molecular weight of 364.24 g/mol [2].

Why (3-Bromophenyl)(4-((5-methylisoxazol-4-yl)methyl)piperazin-1-yl)methanone Cannot Be Substituted by Analogous Isoxazole-Piperazines


Within the isoxazole-piperazine hybrid class, minor substituent alterations on the phenyl ring—e.g., replacing 3‑bromo with 3‑chloro, 3‑fluoro, or 3‑methyl—can profoundly alter lipophilicity, electronic properties, and target-binding interactions [1][2]. Published structure-activity relationship (SAR) studies demonstrate that antiproliferative IC50 values in this scaffold span two orders of magnitude (0.09–11.7 µM) depending on the specific substitution pattern [1]. The target compound's 3-bromophenyl group contributes a unique combination of moderate electron-withdrawing character and steric bulk (clogP 3.16, TPSA 47.36 Ų) that directly influences membrane permeability and target engagement [2], making generic substitution without confirmatory experimental data scientifically unreliable.

Quantitative Differentiation Evidence for (3-Bromophenyl)(4-((5-methylisoxazol-4-yl)methyl)piperazin-1-yl)methanone Against Analogs


Cytotoxicity Potency vs. Isoxazole-Piperazine Hybrid Library Baselines

While no direct head-to-head comparison data exist for the target compound, published isoxazole-piperazine hybrid libraries establish clear class-level benchmarks. In a comprehensive study, all synthesized hybrids demonstrated potent to moderate cytotoxicity against Huh7, Mahlavu, and MCF-7 cancer cell lines with IC50 values ranging from 0.09 to 11.7 µM [1]. The most potent compounds in this series achieved sub-micromolar IC50 values (0.09–0.3 µM) [1]. The target compound's 3-bromophenyl substituent is electronically and sterically distinct from the substituents found on the top-performing compounds in the published library, suggesting a differentiated activity profile that requires experimental confirmation. Users should directly benchmark the target compound against published lead compounds 6a and 13d in side-by-side cytotoxicity assays [1].

Anticancer Cytotoxicity Hepatocellular carcinoma

Physicochemical Differentiation: clogP and TPSA vs. Close Analogs

The target compound has a calculated partition coefficient (clogP) of 3.16 and a topological polar surface area (TPSA) of 47.36 Ų [1]. These values fall within favorable drug-like space (Lipinski Rule of Five compliant). In contrast, a closely related analog—(4-((5-methylisoxazol-4-yl)methyl)piperazin-1-yl)(3-(trifluoromethyl)phenyl)methanone (CAS 2034491-02-4)—exhibits a substantially higher clogP (estimated >3.5 due to the electron-withdrawing CF3 group) , while the 3-chlorophenyl analog (CAS not publicly disclosed) is expected to show a lower clogP (~2.8) and a reduced halogen bond donor capacity . The bromine atom in the target compound provides a unique balance of moderate lipophilicity, polarizable volume for halogen bonding, and a favorable leaving-group potential for late-stage diversification via cross-coupling chemistry (e.g., Suzuki, Buchwald-Hartwig) .

Drug-likeness Lipophilicity Permeability

Structural Differentiation from the BIPM ROCK2 Inhibitor Scaffold

The acronym 'BIPM' has been used to describe (3-benzodioxol-5-yl)[1-(5-isoquinolinylmethyl)-3-piperidinyl]methanone (CAS 1070424-33-7), a potent ROCK2 inhibitor with demonstrated effects on neurite length, cell migration, and actin stress fiber formation in SH-SY5Y neuroblastoma cells [1]. The target compound—(3-bromophenyl)(4-((5-methylisoxazol-4-yl)methyl)piperazin-1-yl)methanone—is structurally unrelated to this BIPM chemotype, featuring a piperazine rather than a piperidine core, an isoxazole rather than a benzodioxole/isoquinoline system, and a simple 3-bromobenzamide rather than a benzodioxolyl ketone . This fundamental scaffold divergence predicts distinct kinase selectivity profiles and biological outcomes; the target compound cannot be assumed to possess ROCK2 inhibitory activity without direct experimental testing [1].

Kinase inhibition ROCK2 Scaffold comparison

Anticancer Stem Cell Activity Differentiation Potential

Published isoxazole-piperazine hybrids have demonstrated anti-stemness properties in hepatocellular carcinoma models. Lead compounds 6a and 13d significantly reduced the proportion of CD133⁺/EpCAM⁺ liver cancer stem cells (CSCs) in Huh7 cells, decreased expression of stemness markers NANOG and OCT4, and impaired sphere formation capacity [1]. The target compound's 3-bromophenyl substitution pattern is absent from the published library and may confer differential activity against CSC populations, particularly given the role of halogen bonding in modulating protein-protein interactions involved in stemness pathways [1]. Direct comparison against 6a and 13d in identical CSC assays is required to quantify any differentiation advantage conferred by the 3-bromophenyl group.

Cancer stem cells Anti-stemness CD133 EpCAM

High-Impact Research and Industrial Application Scenarios for (3-Bromophenyl)(4-((5-methylisoxazol-4-yl)methyl)piperazin-1-yl)methanone


Hepatocellular Carcinoma SAR Expansion and Lead Optimization

The target compound serves as a key SAR probe for expanding the isoxazole-piperazine hybrid library. Its 3-bromophenyl substituent fills a substitution gap in published libraries, which primarily explored 4-substituted phenyl and heteroaryl variants [1]. By benchmarking the target compound's cytotoxicity (IC50) and anti-CSC activity against leads 6a and 13d in Huh7, Mahlavu, and MCF-7 cell lines, researchers can quantify the contribution of the meta-bromo substitution to potency, selectivity, and stemness inhibition [1]. Additionally, the bromine atom enables late-stage functionalization via palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig, Sonogashira) to generate focused libraries for further optimization .

Halogen-Bonding-Driven Target Engagement Studies

With a calculated clogP of 3.16 and TPSA of 47.36 Ų, the target compound occupies a favorable drug-like property space [1]. The 3-bromophenyl group provides a strong halogen bond donor site (σ-hole on bromine) that can engage backbone carbonyls or π-systems in protein binding pockets . In contrast, the 3-chloro analog offers weaker halogen bonding, and the 3-fluoro analog provides negligible halogen bond donor capacity [2]. Researchers investigating halogen-bond-mediated target recognition—particularly in kinases, bromodomains, or transcription factor complexes—can use this compound as a tool to probe the contribution of bromine-specific interactions to binding affinity and selectivity .

Liver Cancer Stem Cell Pathway Deconvolution

Given that isoxazole-piperazine hybrids 6a and 13d reduce CD133⁺/EpCAM⁺ CSC populations and downregulate NANOG/OCT4 in Huh7 cells [1], the target compound represents a structurally distinct probe for dissecting the molecular pathways governing liver CSC maintenance. Its unique 3-bromophenyl group may differentially modulate p53-dependent/independent apoptosis, Akt phosphorylation status, or epithelial-mesenchymal transition (EMT) markers compared to published analogs [1]. Procurement for side-by-side comparison with 6a and 13d in phosphoproteomic and transcriptomic profiling experiments can identify bromine-specific signaling perturbations [1].

Chemical Biology Probe Development via Late-Stage Diversification

The bromine atom on the 3-bromophenyl ring provides a versatile synthetic handle for modular diversification. Researchers can utilize this compound as a common intermediate for: (i) Suzuki-Miyaura coupling with aryl/heteroaryl boronic acids to generate biaryl analogs; (ii) Buchwald-Hartwig amination to introduce diverse amine substituents; and (iii) Sonogashira coupling to install alkyne groups for click chemistry conjugation [1]. This modularity enables the rapid construction of probe libraries for target identification (e.g., photoaffinity labeling) or the installation of fluorescent/biotin tags for cellular target engagement studies [1].

Quote Request

Request a Quote for (3-Bromophenyl)(4-((5-methylisoxazol-4-yl)methyl)piperazin-1-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.